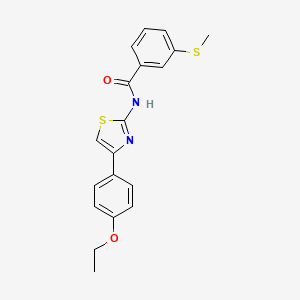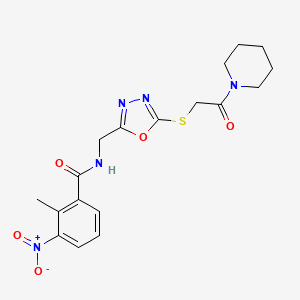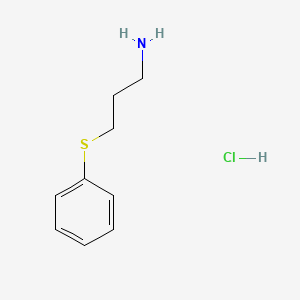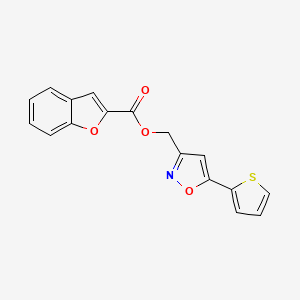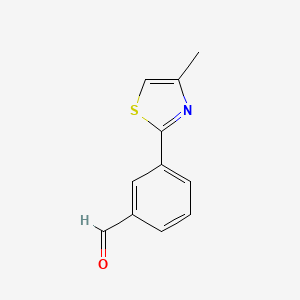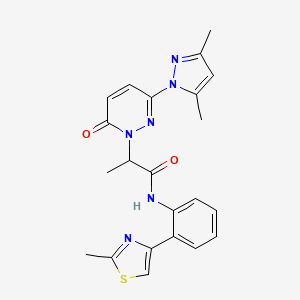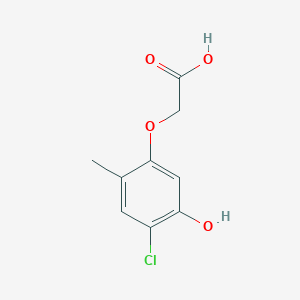
2-(4-氯-5-羟基-2-甲基苯氧基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid” is a type of phenoxy herbicide . It is also known as MCPA . It is widely used in agriculture to selectively control broad-leaf weeds in pasture and cereal crops .
Synthesis Analysis
MCPA is synthesized from the corresponding phenol by exposing it to chloroacetic acid and dilute base in a straightforward substitution reaction . The synthesis process involves adding 2-methylphenoxymethanoic acid (1 mol), magnesium chloride (99%), and 2,5-dichlorothiazole (99%) to a 500 mL four-necked flask. The mixture is then heated to 70°C and sulfuryl chloride (99%, 1.01 mol) is added dropwise. After the addition is complete, the reaction is kept at this temperature for 30 minutes. The product is then distilled under a pressure of 1 kPa and the fraction collected at 140-150°C is 4-chloro-2-methylphenoxyacetic acid .Molecular Structure Analysis
The molecular structure of MCPA is represented by the chemical formula C9H9ClO3 . It has a molar mass of 200.62 g/mol .Chemical Reactions Analysis
MCPA acts by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, thus selectively killing broad-leaf weeds while leaving the crops relatively unaffected .Physical And Chemical Properties Analysis
MCPA appears as a white to light brown solid with a density of 1.18-1.21 g/cm3. It has a melting point of 114 to 118 °C. It is soluble in water at a concentration of 825 mg/L at 23 °C .作用机制
Target of Action
The primary target of 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid, also known as MCPA, is the growth hormone indoleacetic acid (IAA) in plants . IAA is a naturally occurring auxin, a class of plant hormones that are essential for plant body development .
Mode of Action
MCPA acts by mimicking the auxin growth hormone IAA . When sprayed on broad-leaf plants, it induces rapid, uncontrolled growth, often referred to as "growing to death" . This results in the selective killing of broad-leaf weeds, while leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The biochemical pathway affected by MCPA involves the disruption of normal plant growth and development . By mimicking IAA, MCPA overstimulates the auxin response pathway, leading to uncontrolled cell division and growth . This rapid, uncontrolled growth ultimately leads to the death of the plant .
Pharmacokinetics
It is known that mcpa is readily absorbed by plant tissues and is translocated throughout the plant, affecting all parts of the plant . The impact on bioavailability is largely determined by the application method and environmental conditions .
Result of Action
The result of MCPA action is the death of broad-leaf weeds . By inducing uncontrolled growth, MCPA causes the plant to essentially "grow to death" . This makes MCPA an effective herbicide for the control of broad-leaf weeds in cereal and pasture crops .
Action Environment
The action, efficacy, and stability of MCPA can be influenced by various environmental factors. These include the type of soil, weather conditions, and the presence of other chemicals . For example, certain soil types may adsorb MCPA, reducing its availability to plants . Weather conditions, such as rainfall and temperature, can also affect the uptake and effectiveness of MCPA .
实验室实验的优点和局限性
Chloroxynil is widely used in laboratory experiments to study the effects of phenoxy herbicides on plant growth and development. Its advantages include its low toxicity and high effectiveness in controlling broadleaf weeds. However, its limitations include its narrow spectrum of activity and the potential for resistance development in target weeds.
未来方向
There are several future directions for research on Chloroxynil. One area of interest is the development of new formulations and application methods to improve its effectiveness and reduce the risk of resistance development. Another area of interest is the study of the environmental fate and transport of Chloroxynil, including its potential for leaching and runoff into surface and groundwater. Finally, the development of new herbicides with different modes of action that can be used in combination with Chloroxynil to control resistant weeds is also an important area of research.
合成方法
Chloroxynil is synthesized by reacting 4-chloro-5-hydroxy-2-methylphenol with chloroacetic acid in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent such as toluene or xylene. The resulting product is then purified by recrystallization or column chromatography to obtain pure Chloroxynil.
科学研究应用
Suzuki–Miyaura 偶联反应
该化合物用于 Suzuki–Miyaura (SM) 交叉偶联反应,这是一种应用广泛的过渡金属催化的碳-碳键形成反应 。 SM 偶联反应的成功源于其温和的反应条件和对官能团的良好耐受性,以及相对稳定、易于制备且通常对环境友好的有机硼试剂 .
除草剂
2-(4-氯-5-羟基-2-甲基苯氧基)乙酸是一种已知的苯氧基除草剂 。 这些除草剂通过模拟生长激素吲哚乙酸 (IAA) 的作用机制来发挥作用。 当喷洒在阔叶植物上时,它们会诱导快速、不受控制的生长,从而选择性地杀死阔叶杂草 .
生长调节剂
由于其作用机制,该化合物属于合成生长素类,也称为生长调节剂 。 同一类物质还包括二氯丙酸、麦草畏和 2, 4-D 等除草剂 .
控制竞争性植被
该化合物用于控制竞争性植被,以便种植的幼苗能够扎根并生长,从而更新森林 .
害虫防治
芳氧苯氧基丙酸酯类
在 20 世纪 70 年代,农化公司开发了一类新的化合物,即芳氧苯氧基丙酸酯类,这些化合物表现出选择性,并导致了灭草烟的商业化 。 该化合物属于这一类 .
安全和危害
MCPA is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 - Skin Irrit. 2 . Dietary exposure from food and water is acceptable if it is less than 100% of the acute reference dose (ARfD) on a daily basis, or less than 100% of the acceptable daily intake (ADI) over a lifetime .
生化分析
Biochemical Properties
2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid is known to interact with various enzymes, proteins, and other biomolecules . It is used as a special compound for antimicrobial activity and has consistent anticancer, antitumor, analgesic, and anti-inflammatory properties .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound acts by mimicking the action of the plant growth hormone auxin, which results in uncontrolled growth and eventually death in susceptible plants .
Temporal Effects in Laboratory Settings
Over time, the effects of 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid can change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .
Dosage Effects in Animal Models
The effects of 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid and its effects on activity or function are important aspects of its biochemical profile . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
2-(4-chloro-5-hydroxy-2-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-5-2-6(10)7(11)3-8(5)14-4-9(12)13/h2-3,11H,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDLJZXNQCPLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(sec-butyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2467805.png)
![methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2467806.png)
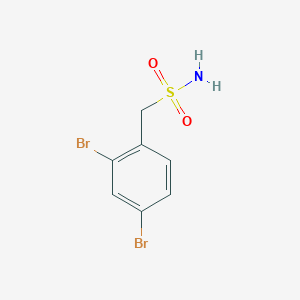
![(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid](/img/no-structure.png)
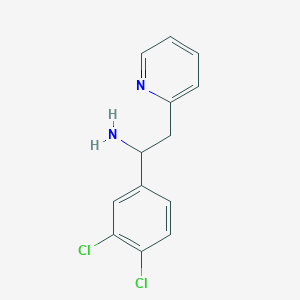
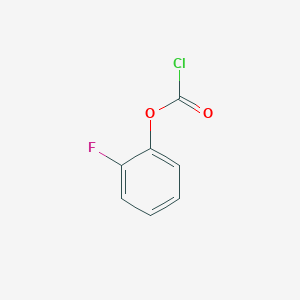
![2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B2467814.png)
